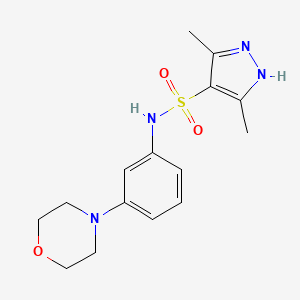
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide's mechanism of action involves binding to a specific protein known as heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival. By inhibiting HSP90, this compound disrupts the activity of several signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of certain enzymes involved in cancer cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is its potential therapeutic applications in cancer and other diseases. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one of the limitations of this compound is its relatively low potency compared to other HSP90 inhibitors, which may limit its effectiveness in certain cancer types.
将来の方向性
There are several future directions for research on 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide, including:
1. Further optimization of this compound's chemical structure to improve its potency and selectivity as an HSP90 inhibitor.
2. Investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Evaluation of the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.
4. Investigation of the molecular mechanisms underlying this compound's anti-inflammatory properties.
5. Development of new drug delivery systems to improve the bioavailability and efficacy of this compound.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer and other diseases. Its mechanism of action involves the inhibition of HSP90, which plays a critical role in cancer cell survival. Despite its limitations, this compound has several advantages, including low toxicity and good bioavailability. Future research on this compound should focus on further optimization of its chemical structure, investigation of its potential therapeutic applications in other diseases, and evaluation of its efficacy in combination with other cancer therapies.
合成法
The synthesis of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide involves the reaction of 3-morpholin-4-ylphenyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the addition of sulfamic acid. The resulting compound is purified through recrystallization and characterized through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
特性
IUPAC Name |
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-15(12(2)17-16-11)23(20,21)18-13-4-3-5-14(10-13)19-6-8-22-9-7-19/h3-5,10,18H,6-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBGSEJPCFJMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC(=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B6638567.png)

![2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6638580.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B6638606.png)

![2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6638619.png)
![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)

![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)
![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)